molecular formula C13H11ClN2O B13434413 Viladozone Acetyl Chloride

Viladozone Acetyl Chloride

Cat. No.: B13434413
M. Wt: 246.69 g/mol
InChI Key: XTAAVTZYSKGKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Viladozone Acetyl Chloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of Viladozone Acetyl Chloride involves several steps. One of the synthetic routes includes the use of 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde as starting materials. The intermediate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, is synthesized via diazotization of 4-cyanoaniline, followed by Fischer indole cyclization with 6-chlorohexanal. Another intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide, is generated via aromatic nucleophilic substitution of 5-bromobenzofuran-2-carboxamide with piperazine. Finally, this compound is obtained via nucleophilic substitution of the above two key intermediates by treatment with Et3N/K2CO3 .

Chemical Reactions Analysis

Viladozone Acetyl Chloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include Et3N, K2CO3, and Pd/C. The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions typically result in the replacement of the chloride group with other nucleophiles .

Scientific Research Applications

Viladozone Acetyl Chloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on various biological pathways. In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of major depressive disorder. Industrially, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of Viladozone Acetyl Chloride involves the inhibition of serotonin reuptake in the central nervous system. It also acts as a partial agonist of 5-HT1A receptors. This dual action increases serotonin levels in the brain, which is associated with its antidepressant effects. The exact molecular targets and pathways involved in its action are still being studied .

Comparison with Similar Compounds

Viladozone Acetyl Chloride is unique in its dual action as a serotonin reuptake inhibitor and a partial agonist of 5-HT1A receptors. Similar compounds include Trintellix (vortioxetine) and Vraylar (cariprazine), which also target serotonin pathways but have different mechanisms of action and therapeutic profiles .

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

4-(5-cyano-1H-indol-3-yl)butanoyl chloride

InChI

InChI=1S/C13H11ClN2O/c14-13(17)3-1-2-10-8-16-12-5-4-9(7-15)6-11(10)12/h4-6,8,16H,1-3H2

InChI Key

XTAAVTZYSKGKOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)CCCC(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.